N-(4-Hydrazinylphenyl)acetamide
Description
Contextualization within Substituted Anilide and Hydrazine (B178648) Chemistry
N-(4-Hydrazinylphenyl)acetamide is structurally characterized by an acetamide (B32628) group attached to a phenyl ring, which in turn bears a hydrazinyl substituent. This places it at the intersection of two important classes of organic compounds: substituted anilides and hydrazines.
Substituted Anilides: Anilides are derivatives of aniline (B41778) and are characterized by the presence of an acyl group attached to the nitrogen atom. The acetamide group in this compound (CH₃CONH-) imparts specific electronic and steric properties to the phenyl ring. The amide functionality can influence the reactivity of the aromatic ring through resonance and inductive effects. The synthesis of substituted anilines is an active area of research, with green chemistry approaches being developed to create these privileged pharmacological structures in a more environmentally friendly manner. nih.gov
Hydrazine Chemistry: The hydrazinyl group (-NHNH₂) is a powerful nucleophile and a versatile functional group in organic synthesis. Hydrazine and its derivatives are utilized in a variety of transformations, including the synthesis of heterocyclic compounds and as reducing agents. The α-effect, where the presence of an adjacent atom with lone pair electrons enhances nucleophilicity, makes the terminal nitrogen of the hydrazinyl group particularly reactive. rsc.org The chemistry of hydrazines is extensive, with applications ranging from the formation of hydrazones and azines to their use in the direct conversion of phenols to primary anilines. rsc.org
The dual functionality of this compound, combining the features of both anilides and hydrazines, makes it a molecule of considerable interest for constructing more complex molecular frameworks.
Significance as a Building Block in Organic Synthesis
The true value of this compound lies in its role as a versatile building block, or synthon, in organic synthesis. Its bifunctional nature allows for a stepwise or a concerted reaction pathway, enabling the synthesis of a diverse array of target molecules.
The hydrazinyl group is often the primary site of reaction. It can readily participate in condensation reactions with carbonyl compounds (aldehydes and ketones) to form the corresponding hydrazones. These hydrazones can then be subjected to further transformations, such as cyclization reactions, to generate various heterocyclic systems. For instance, the reaction of hydrazines with β-dicarbonyl compounds is a classical method for the synthesis of pyrazoles, a common motif in medicinal chemistry.
The acetamide group, while generally less reactive than the hydrazinyl group, can serve several purposes. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the position of incoming substituents on the phenyl ring. Furthermore, the amide bond can be hydrolyzed under acidic or basic conditions to reveal a primary amine, providing another point for chemical modification. This latent amino group significantly expands the synthetic possibilities of the this compound core.
The utility of hydrazine derivatives in forming carbon-nitrogen and nitrogen-nitrogen bonds is a cornerstone of modern organic synthesis. For example, palladium-catalyzed cross-coupling reactions have been developed to form N-substituted anilines from phenols and hydrazine derivatives. rsc.org
Overview of Academic Research Trajectories Involving the this compound Core
Academic research has leveraged the unique properties of this compound and its derivatives for the synthesis of various compounds with potential applications. A significant focus has been on the synthesis of heterocyclic compounds. The condensation of the hydrazinyl moiety with various electrophiles provides a straightforward entry into five- and six-membered ring systems containing nitrogen.
For example, research has demonstrated the synthesis of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, a related structure, and its subsequent modification to create 1,3,4-oxadiazoles, 4-amino-1,2,4-triazoles, and Schiff bases, with the aim of exploring their antibacterial properties. ktu.edu This highlights a common research trajectory where the this compound scaffold serves as a template for generating libraries of compounds for biological screening.
Furthermore, the general class of substituted hydrazines, to which this compound belongs, is instrumental in the Fischer indole (B1671886) synthesis, a powerful reaction for constructing the indole ring system, a core structure in many natural products and pharmaceuticals. While direct examples involving this compound in this specific reaction are not prevalent in the provided search results, the fundamental reactivity of the hydrazine group makes it a plausible substrate for such transformations.
The compound's structure also lends itself to the formation of metal complexes. The nitrogen atoms of the hydrazinyl group can act as ligands, coordinating to metal centers to form coordination compounds with potentially interesting catalytic or material properties.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₈H₁₁N₃O | epa.gov |
| Average Mass | 165.196 g/mol | epa.gov |
| Monoisotopic Mass | 165.090212 g/mol | epa.gov |
| CAS Number | 60160-67-0 | epa.gov |
Properties
IUPAC Name |
N-(4-hydrazinylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-7-2-4-8(11-9)5-3-7/h2-5,11H,9H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCOGQZYAPWSGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90512425 | |
| Record name | N-(4-Hydrazinylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60160-67-0 | |
| Record name | N-(4-Hydrazinylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90512425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Transformations and Derivatization Strategies of N 4 Hydrazinylphenyl Acetamide
Reactivity of the Hydrazinyl Moiety in N-(4-Hydrazinylphenyl)acetamide
The hydrazinyl group (-NHNH2) is the most reactive site in the molecule. Its two adjacent nitrogen atoms, with their lone pairs of electrons, confer strong nucleophilic character, making it susceptible to reactions with a variety of electrophiles.
Condensation Reactions Leading to Hydrazones and Schiff Bases
The most characteristic reaction of the hydrazinyl group is its condensation with carbonyl compounds. This compound readily reacts with aldehydes and ketones, typically in an alcoholic solvent and often with acid catalysis, to form stable N-arylhydrazones. organic-chemistry.orgmdpi.com This reaction involves the nucleophilic attack of the terminal amino group of the hydrazine (B178648) onto the electrophilic carbonyl carbon, followed by dehydration to yield the hydrazone product.
These hydrazone derivatives are not merely simple condensation products; they are pivotal intermediates in organic synthesis. For instance, they serve as precursors for constructing various heterocyclic systems and have been explored for their biological activities. nih.gov The general scheme for hydrazone formation is a foundational reaction in the derivatization of this compound. mdpi.comorganic-chemistry.org
Table 1: Examples of Hydrazone Formation from this compound
| Carbonyl Compound | Reaction Conditions | Product | Reference |
|---|---|---|---|
| Substituted Benzaldehydes | Ethanol, reflux | N'-(Substituted-benzylidene)acetohydrazide derivatives | mdpi.com |
| Substituted Acetophenones | Ethanol, reflux | N'-(1-(Substituted-phenyl)ethylidene)acetohydrazide derivatives | mdpi.com |
Cyclization Reactions for the Formation of Nitrogen-Containing Heterocycles (e.g., Benzimidazoles, Pyrazoles, Oxadiazoles, Thiadiazoles)
The true synthetic utility of this compound is showcased in its use as a precursor for various nitrogen-containing heterocycles. The hydrazinyl moiety provides the necessary nitrogen atoms that become part of the new ring systems.
Pyrazoles: Pyrazoles, five-membered aromatic rings with two adjacent nitrogen atoms, are readily synthesized from hydrazines. A classic method involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound or its equivalent. nih.govdergipark.org.tr The reaction of this compound with β-diketones, α,β-unsaturated ketones, or other suitable synthons under acidic or thermal conditions yields 1-(4-acetamidophenyl)pyrazoles. nih.gov The Vilsmeier-Haack reaction (using POCl3/DMF) on hydrazones derived from this compound is another powerful method to create substituted pyrazoles, specifically pyrazole-4-carbaldehydes. chemmethod.com
Benzimidazoles: While the primary route to benzimidazoles involves the condensation of an o-phenylenediamine (B120857) with an aldehyde or carboxylic acid, derivatives can be accessed through multi-step pathways starting from this compound. nih.govsemanticscholar.orgorganic-chemistry.org For example, the acetamide (B32628) group could be hydrolyzed, the resulting amine diazotized and reduced to form an o-phenylenediamine derivative, which can then be cyclized. More direct, though less common, routes might involve complex cyclizations where the phenyl ring and hydrazinyl group both participate.
Oxadiazoles and Thiadiazoles: 1,3,4-Oxadiazoles and 1,3,4-thiadiazoles are five-membered heterocycles that are bioisosteres of amides and esters, valued in medicinal chemistry. rsc.org The synthesis of these rings often starts with an acylhydrazide, which can be prepared from this compound.
1,3,4-Oxadiazoles: These are typically formed by the dehydrative cyclization of a 1,2-diacylhydrazine intermediate. An acylhydrazide (formed by acylating the hydrazinyl group of the starting material) can be reacted with another carboxylic acid or its derivative, followed by cyclization using dehydrating agents like phosphorus oxychloride (POCl3), thionyl chloride, or polyphosphoric acid. nih.govorganic-chemistry.org Alternatively, oxidative cyclization of the corresponding hydrazone (formed as in 3.1.1) using reagents like iodine can also yield 1,3,4-oxadiazoles. organic-chemistry.org
1,3,4-Thiadiazoles: The synthesis of thiadiazoles often involves the cyclization of thiosemicarbazide (B42300) intermediates. researchgate.net this compound can be converted to the corresponding N-(4-thiosemicarbazidophenyl)acetamide by reaction with a thiocyanate (B1210189) salt. This intermediate can then be cyclized under acidic conditions to form an aminothiadiazole derivative. researchgate.netnih.gov
Acylation and Sulfonylation of the Hydrazinyl Group
The nucleophilic hydrazinyl group is readily acylated by reacting with acid chlorides or anhydrides to form 1-acyl-2-(4-acetamidophenyl)hydrazines. organic-chemistry.org This reaction is fundamental for preparing the diacylhydrazine precursors needed for oxadiazole synthesis. nih.gov
Similarly, sulfonylation occurs when the hydrazine is treated with a sulfonyl chloride, such as 4-(acetylamino)benzenesulfonyl chloride or p-toluenesulfonyl chloride, typically in an aqueous basic medium or in pyridine (B92270). nih.gov This reaction yields stable N-sulfonylhydrazides or N,N'-disulfonylhydrazides, depending on the stoichiometry. These sulfonated derivatives are important scaffolds in medicinal chemistry. nih.govnih.gov
Table 2: Acylation and Sulfonylation Reactions at the Hydrazinyl Moiety
| Reagent | Product Type | Typical Conditions | Reference |
|---|---|---|---|
| Acid Chlorides / Anhydrides | Acylhydrazides | Pyridine or other base | organic-chemistry.org |
| 4-(acetylamino)benzenesulfonyl chloride | Sulfonohydrazide | Aqueous Na2CO3, pH 8-10 | nih.gov |
Reactivity of the Acetamide Functionality in this compound
The acetamide group (-NHCOCH3) is significantly less reactive than the hydrazinyl moiety. The lone pair on the amide nitrogen is delocalized into the adjacent carbonyl group, reducing its nucleophilicity. Therefore, reactions at this site require more forcing conditions and are typically performed after protecting or reacting the more labile hydrazinyl group.
N-Substitution Reactions at the Amide Nitrogen
Direct N-substitution at the amide nitrogen is challenging due to its low nucleophilicity. While SN2 reactions at an amide nitrogen are generally rare, specialized methods using highly reactive electrophiles or catalytic systems can achieve this transformation. researchgate.netnih.gov For a molecule like this compound, such a reaction would likely require prior conversion of the amide to a more reactive form, for example, by creating a leaving group on the nitrogen atom. researchgate.net However, a more common approach to introduce diversity at this position would be to first hydrolyze the acetamide to the corresponding aniline (B41778), followed by re-acylation or alkylation.
Modifying the Acyl Group of Acetamide
A more practical strategy for altering the acetamide functionality involves modifying the acyl group. This is most commonly achieved through a two-step process:
Hydrolysis: The acetamide group can be hydrolyzed to the corresponding primary amine (4-hydrazinylaniline) under either acidic or basic conditions. This reaction cleaves the amide bond, removing the acetyl group and liberating the aniline nitrogen.
Re-acylation/Re-sulfonylation: The resulting 4-hydrazinylaniline (B106500), which now has two distinct amine functionalities (the aniline and the hydrazine), can be selectively reacted. The aniline nitrogen can be re-acylated or re-sulfonylated using a different acid chloride, anhydride (B1165640), or sulfonyl chloride to introduce a new functional group. nih.govresearchgate.net Selective reaction is possible due to the different reactivity profiles of the aniline and hydrazine groups, often controlled by pH and reaction conditions. For instance, reacting 4-(acetylamino)benzenesulfonyl chloride with an aniline derivative is a standard method for creating sulfonamides. nih.gov This two-step sequence allows for the introduction of a wide variety of substituents in place of the original acetyl group, providing a powerful tool for creating diverse molecular libraries.
Electrophilic Aromatic Substitution and Nucleophilic Aromatic Substitution on the Phenyl Ring of this compound
The phenyl ring of this compound is rich in electrons, a consequence of the presence of two activating substituents: the hydrazinyl (-NHNH₂) group and the acetamido (-NHCOCH₃) group. Both are ortho, para-directing groups, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. In this specific molecule, the para position is already occupied. Therefore, electrophilic substitution is directed to the positions ortho to the hydrazinyl group (positions 2 and 6) and ortho to the acetamido group (positions 3 and 5). The hydrazinyl group is a strong activating group, while the acetamido group is moderately activating. This high degree of activation makes the phenyl ring highly susceptible to electrophilic attack, facilitating reactions such as halogenation, nitration, and sulfonation under mild conditions.
Conversely, nucleophilic aromatic substitution (SNAr) on the unsubstituted phenyl ring of this compound is generally unfavorable. SNAr reactions require an aromatic ring to be electron-poor, a condition typically achieved by the presence of strong electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) groups. wikipedia.orgmasterorganicchemistry.com These groups stabilize the negative charge of the intermediate Meisenheimer complex that forms during the reaction. wikipedia.orgmasterorganicchemistry.com Since this compound contains electron-donating groups, its phenyl ring is nucleophilic in nature and thus not susceptible to attack by nucleophiles unless a suitable leaving group is present and the ring is further substituted with powerful electron-withdrawing groups. wikipedia.org For instance, the synthesis of 2,4-dinitrophenylhydrazine (B122626) from 2,4-dinitrochlorobenzene proceeds via an SNAr mechanism where hydrazine displaces the chloride ion, facilitated by the two electron-withdrawing nitro groups. researchgate.netscribd.com
| Reaction Type | Feasibility | Governing Factors | Expected Product Orientation |
|---|---|---|---|
| Electrophilic Aromatic Substitution | Highly Favorable | Presence of strongly activating -NHNH₂ and -NHCOCH₃ groups. | Substitution at positions 2, 3, 5, and 6. |
| Nucleophilic Aromatic Substitution (SNAr) | Unfavorable | Presence of electron-donating groups deactivates the ring towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com | N/A for the unsubstituted ring. Requires strong electron-withdrawing groups to proceed. |
Coordination Chemistry and Ligand Formation with this compound Derivatives
The this compound molecule and its derivatives are effective ligands in coordination chemistry due to the presence of multiple donor atoms. The nitrogen atoms of the hydrazinyl group, along with the nitrogen and oxygen atoms of the amide group, can donate lone pairs of electrons to form coordinate bonds with metal ions. This versatility allows for the formation of a variety of metal complexes with diverse structures and properties.
This compound possesses several potential coordination sites, making it a versatile ligand. The hydrazinyl group (-NHNH₂) can act as a monodentate ligand through its terminal nitrogen atom or as a bidentate bridging ligand, linking two metal centers. ajol.info The amide group (-NH-C=O) also offers two potential donor atoms: the nitrogen and the carbonyl oxygen.
Studies on analogous compounds provide insight into the coordination behavior. For example, N-(4-hydroxyphenyl)acetamide (paracetamol), a structurally related molecule, has been shown to act as a bidentate ligand, coordinating with metal ions like Fe(III), Mg(II), and Cu(II) through the nitrogen atom of the amino group and the oxygen atom of the hydroxyl group. openaccessjournals.comamazonaws.com This suggests that this compound could similarly engage in chelation, potentially involving the amide nitrogen and one of the hydrazinyl nitrogens, or the amide oxygen and a hydrazinyl nitrogen, to form stable five- or six-membered chelate rings with a metal ion.
Derivatization of this compound can lead to new ligands with tailored coordination properties. For instance, condensation of the hydrazinyl group with aldehydes or ketones produces hydrazone derivatives. These derivatives often exhibit enhanced coordinating ability and can act as multidentate ligands. A thiosemicarbazone derived from a related acetamide structure was found to coordinate with Cu(II) through the azomethine nitrogen, a pyridinic nitrogen, and a thionic sulfur atom, acting as a tridentate ligand. mdpi.com
| Functional Group | Potential Donor Atoms | Coordination Mode | Supporting Evidence/Analogy |
|---|---|---|---|
| Hydrazinyl (-NHNH₂) | Nitrogen | Monodentate or Bidentate (bridging) | Hydrazine is known to act as a bidentate bridging ligand in metal complexes. ajol.info |
| Amide (-NHCOCH₃) | Nitrogen, Oxygen | Monodentate or Bidentate (chelating) | N-(4-hydroxyphenyl)acetamide coordinates as a bidentate ligand through N and O atoms. openaccessjournals.com |
| Entire Molecule | N, O atoms | Bidentate or Tridentate (chelating) | Formation of stable 5- or 6-membered chelate rings is possible. |
The stoichiometric ratio of ligand to metal in coordination complexes is influenced by several factors, including the charge and size of the metal ion, the denticity of the ligand, and the reaction conditions. Research on complexes formed with ligands analogous to this compound reveals a variety of stoichiometric outcomes.
In studies involving N-(4-hydroxyphenyl)acetamide, a 2:1 ligand-to-metal ratio was consistently observed in the formation of complexes with Fe(III), Mg(II) and Cu(II) ions. openaccessjournals.comamazonaws.com Similarly, the synthesis of complexes with a 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol ligand, which also features amine and nitrogen-containing heterocyclic functionalities, was conducted using a 2:1 ligand-to-metal molar ratio. nih.gov
However, other ratios are also common. For example, the synthesis of certain copper(II) complexes with a thiosemicarbazone derivative proceeded with a 1:1 molar ratio of ligand to metal salt. mdpi.com Furthermore, the nature of the metal ion itself can dictate the stoichiometry. In a study with a bulky amidate ligand, titanium formed a 1:1 complex, whereas the larger zirconium and hafnium ions formed 2:1 complexes under the same conditions, irrespective of the initial reactant ratios. nih.gov This highlights the crucial role of steric and electronic factors in determining the final structure of the metal complex.
| Ligand | Metal Ion(s) | Ligand:Metal Ratio | Reference |
|---|---|---|---|
| N-(4-hydroxyphenyl)acetamide | Fe(III), Mg(II), Cu(II) | 2:1 | openaccessjournals.comamazonaws.com |
| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Cu(II), Zn(II), Cd(II), Sn(II) | 2:1 | nih.gov |
| N-[4-({2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioyl}amino)phenyl]acetamide | Cu(II) | 1:1 | mdpi.com |
| N-(2,6-Dibenzhydryl-4-tolyl)adamantane-1-carboxamide | Ti(IV) | 1:1 | nih.gov |
| N-(2,6-Dibenzhydryl-4-tolyl)adamantane-1-carboxamide | Zr(IV), Hf(IV) | 2:1 | nih.gov |
Advanced Spectroscopic and Analytical Characterization in N 4 Hydrazinylphenyl Acetamide Research
Vibrational Spectroscopy for Functional Group Elucidation (e.g., Fourier-Transform Infrared Spectroscopy)
Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the functional groups present in a molecule. In the context of N-(4-Hydrazinylphenyl)acetamide and related structures, FT-IR spectra provide a molecular fingerprint, revealing characteristic vibrational frequencies.
For the related compound N-(4-hydroxy phenyl) acetamide (B32628), FT-IR and FT-Raman spectra have been recorded and analyzed. nih.gov Density functional theory (DFT) calculations are often employed to complement experimental findings and aid in the assignment of vibrational modes. nih.gov In studies of similar acetamide derivatives, characteristic peaks are observed that correspond to specific molecular vibrations. For instance, in N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide, prominent IR peaks (in KBr) were identified at 1660 cm⁻¹ (C=O stretching), 1610 cm⁻¹ (aromatic C=C stretching), and various other bands corresponding to C-N, C-F, and other bond vibrations. rsc.org Similarly, the FT-IR spectrum of N-(4-Formylphenyl)-N-methylacetamide shows distinctive bands for the aldehyde C-H stretch (2820, 2782 cm⁻¹), the amide C=O stretch (1659 cm⁻¹), and the aldehyde C=O stretch (1756 cm⁻¹). rsc.org
The analysis of N-(4-hydroxyphenyl) acetamide complexed with Fe(III)-ion demonstrates shifts in vibrational frequencies upon coordination. openaccessjournals.com For example, the N-H stretching vibration shifts to a higher wavenumber (3187.41 cm⁻¹) in the complex compared to the free ligand, indicating the involvement of the amino group's nitrogen atom in bonding with the metal ion. openaccessjournals.com The disappearance of the O-H vibrational band further confirms the coordination through the hydroxyl group's oxygen atom. openaccessjournals.com
Table 1: Representative FT-IR Data for Acetamide Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| N-H | Stretching | ~3187 | openaccessjournals.com |
| C=O (Amide) | Stretching | ~1660 | rsc.org |
| C=C (Aromatic) | Stretching | ~1610 | rsc.org |
| C-N | Stretching | 1230-1390 | researchgate.net |
| C-O (Phenolic) | Stretching | 1081-1208 | researchgate.net |
Nuclear Magnetic Resonance Spectroscopy for Structural Assignments (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule. ¹H and ¹³C NMR are routinely used to provide detailed information about the hydrogen and carbon skeletons of a compound, respectively.
In the analysis of N-(4-Hydroxyphenethyl)acetamide, ¹H NMR spectroscopy (in DMSO-d6) revealed distinct signals corresponding to the different types of protons in the molecule. researchgate.net These include singlets for the hydroxyl (δ 9.14 ppm) and amide (δ 7.84 ppm) protons, doublets for the aromatic protons (δ 6.96 and 6.66 ppm), and multiplets for the ethyl chain protons (δ 3.14–3.19 and 2.49–2.57 ppm), along with a singlet for the methyl protons (δ 1.77 ppm). researchgate.net
For other N-substituted acetamides, similar detailed assignments are possible. For example, the ¹H NMR spectrum of N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide in CDCl₃ shows doublets for the aromatic protons at δ 7.71 and 7.34 ppm, and singlets for the N-methyl (δ 3.30 ppm) and acetyl (δ 1.93 ppm) protons. rsc.org The corresponding ¹³C NMR spectrum displays signals for the carbonyl carbon (δ 170.10 ppm), aromatic carbons, and the methyl carbons (δ 37.14 and 22.49 ppm). rsc.org The gauge-independent atomic orbital (GIAO) method is often used in conjunction with DFT to calculate theoretical NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. nih.gov
Table 2: Representative ¹H and ¹³C NMR Data for Acetamide Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment | Reference |
|---|---|---|---|---|---|
| N-(4-Hydroxyphenethyl)acetamide | ¹H | 9.14 | s | OH | researchgate.net |
| 7.84 | br | NH | researchgate.net | ||
| 6.96 | d | Aromatic CH | researchgate.net | ||
| 6.66 | d | Aromatic CH | researchgate.net | ||
| 1.77 | s | CH₃ | researchgate.net | ||
| N-methyl-N-(4-(trifluoromethyl)phenyl)acetamide | ¹H | 7.71 | d | Aromatic CH | rsc.org |
| 7.34 | d | Aromatic CH | rsc.org | ||
| 3.30 | s | N-CH₃ | rsc.org | ||
| 1.93 | s | COCH₃ | rsc.org | ||
| ¹³C | 170.10 | C=O | rsc.org | ||
| 37.14 | N-CH₃ | rsc.org | |||
| 22.49 | COCH₃ | rsc.org |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis (e.g., GC-MS, ESI-MS)
Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization-Mass Spectrometry (ESI-MS) are commonly employed.
The molecular formula of this compound is C₈H₁₁N₃O, with an average mass of 165.196 g/mol and a monoisotopic mass of 165.090212 g/mol . epa.gov In the analysis of related compounds, such as N-(4-hydroxyphenethyl)acetamide, Fast Atom Bombardment (FAB) mass spectrometry showed a molecular ion peak (M+H)⁺ at m/z 180, confirming its molecular weight. researchgate.net
In a study involving an Fe(III) complex of N-(4-hydroxyphenyl)acetamide, LC-MS/MS analysis in positive ionization mode revealed a peak at m/z = 152.0, corresponding to the molecular ion of the N-(4-hydroxyphenyl)acetamide ligand. openaccessjournals.com Further fragmentation led to a peak at m/z = 110. openaccessjournals.com The mass spectrum also showed a peak at m/z = 353.1, likely arising from a fragmented ion of the metal-ligand complex. openaccessjournals.com GC-MS analysis of various N-substituted acetamides provides characteristic molecular ion peaks and fragmentation patterns that are useful for identification. For instance, N-methyl-N-(p-tolyl)acetamide shows a molecular ion peak at m/z = 163. rsc.org
Table 3: Mass Spectrometry Data for this compound and Related Compounds
| Compound | Ionization Method | m/z | Assignment | Reference |
|---|---|---|---|---|
| This compound | - | 165.196 (Avg. Mass) | Molecular Weight | epa.gov |
| N-(4-hydroxyphenethyl)acetamide | FAB | 180 | (M+H)⁺ | researchgate.net |
| N-(4-hydroxyphenyl)acetamide | ESI | 152.0 | Molecular Ion | openaccessjournals.com |
| Fe(III)-N-(4-hydroxyphenyl)acetamide complex | ESI | 353.1 | Fragmented Complex Ion | openaccessjournals.com |
| N-methyl-N-(p-tolyl)acetamide | GC-MS | 163 | Molecular Ion | rsc.org |
Electronic Spectroscopy for Conjugation and Chromophore Analysis (e.g., UV-Vis Spectroscopy)
UV-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly the presence of conjugated systems and chromophores.
For a complex of Fe(III)-ion with N-(4-hydroxyphenyl)acetamide, UV-Vis spectrophotometric analysis was performed in the wavelength range of 200 to 400 nm. openaccessjournals.com While specific absorption maxima for this compound itself are not detailed in the provided context, UV-Vis spectra of related aromatic acetamides typically show absorptions corresponding to π → π* and n → π* transitions of the aromatic ring and the carbonyl group. For instance, the UV-Vis spectrum of N-(4-methoxyphenyl)-N-methyl-acetamide is available in the NIST Chemistry WebBook. nist.gov The position and intensity of these absorption bands can be influenced by the solvent and the substituents on the aromatic ring.
Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., Thin-Layer Chromatography)
Chromatographic techniques are fundamental for assessing the purity of a compound and for separating it from reaction mixtures and byproducts. Thin-Layer Chromatography (TLC) is a simple and rapid method often used to monitor the progress of a reaction and to get a preliminary indication of purity.
While specific TLC data for this compound is not provided in the search results, it is a standard technique used in the synthesis of related compounds. For example, in the synthesis of various acetamide derivatives, TLC is implicitly used to monitor reaction completion and guide purification by column chromatography. rsc.org The purity of reagent chemicals is often set by organizations like the ACS Committee on Analytical Reagents, ensuring they meet specific standards for high-purity applications. epa.gov
X-ray Diffraction Analysis for Solid-State Molecular Structure Elucidation
The crystal structure of the related compound, N-(4-hydroxyphenethyl)acetamide, has been reported. researchgate.net In its crystal lattice, intermolecular N–H···O and O–H···O hydrogen bonds between the hydroxy and acetamido groups lead to the formation of tetramers. These tetramers then assemble into a corrugated sheet structure. researchgate.net Similarly, the crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase isoforms have been determined, revealing key interactions within the enzyme's active site. cnr.it Although a crystal structure for this compound is not explicitly detailed, the structural information from these related compounds provides valuable insights into the likely solid-state packing and intermolecular interactions.
Table 4: Crystal Data for N-(4-Hydroxyphenethyl)acetamide
| Parameter | Value | Reference |
|---|---|---|
| Formula | C₁₀H₁₃NO₂ | researchgate.net |
| Molecular Weight | 179.21 | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/c | researchgate.net |
| a (Å) | 9.9206 (13) | researchgate.net |
| b (Å) | 8.7861 (11) | researchgate.net |
| c (Å) | 11.4943 (16) | researchgate.net |
| β (°) | 102.998 (1) | researchgate.net |
| V (ų) | 976.2 (2) | researchgate.net |
| Z | 4 | researchgate.net |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a crucial technique for determining the empirical formula of a newly synthesized compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen).
While specific elemental analysis data for this compound is not available in the provided search results, it is a standard characterization method. The theoretical elemental composition can be calculated from its molecular formula, C₈H₁₁N₃O. epa.gov For related compounds like N-(4-hydroxy phenyl) acetamide, elemental analysis is often performed to confirm that the experimental elemental composition matches the calculated values, thereby verifying the empirical formula. nih.govopenaccessjournals.com This analysis, in conjunction with mass spectrometry, provides strong evidence for the molecular formula of the compound.
Theoretical and Computational Investigations of N 4 Hydrazinylphenyl Acetamide and Its Derivatives
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and energetics of N-(4-Hydrazinylphenyl)acetamide and its derivatives. These calculations help determine key parameters that govern the molecule's stability and reactivity.
A fundamental aspect of these investigations is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govresearchgate.net
For instance, in studies of related acetamide (B32628) derivatives, DFT calculations have been used to compute HOMO-LUMO energies, which demonstrate that charge exchange occurs within the molecule. nih.gov The analysis of these frontier orbitals can reveal that electronic transitions, such as π–π* transitions, are major contributors to the molecule's electronic absorption spectrum. nih.gov
Computational methods can also determine thermodynamic properties such as entropy, heat capacity, and zero-point vibrational energy, providing a comprehensive energetic profile of the molecule. nih.gov
Table 1: Representative Energetic Properties from Quantum Chemical Calculations for Acetamide Derivatives
| Parameter | Description | Typical Method | Significance |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | DFT (e.g., B3LYP) | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | DFT (e.g., B3LYP) | Indicates electron-accepting ability |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Calculated from HOMO/LUMO | Relates to chemical reactivity and stability |
| Dipole Moment | Measure of the net molecular polarity | DFT | Influences solubility and intermolecular interactions |
Note: This table represents typical parameters investigated for acetamide derivatives. Specific values for this compound would require dedicated computational studies.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological targets. Conformational analysis and molecular dynamics (MD) simulations are powerful tools to explore these aspects.
Conformational analysis involves identifying the most stable arrangement of atoms in a molecule (i.e., the global minimum energy conformation) and other low-energy conformers. This is often achieved by systematically rotating dihedral angles and calculating the potential energy at each step. DFT optimization of molecular geometry provides insights into the most stable conformers by calculating bond lengths, bond angles, and dihedral angles. nih.gov For example, computational studies on similar molecules have shown that dihedral angles can change significantly during the optimization process from the initial (e.g., X-ray) to the final calculated geometry. nih.gov
Molecular dynamics simulations provide a dynamic view of the molecule's behavior over time. By simulating the movements of atoms and bonds, MD can reveal how the molecule flexes, vibrates, and interacts with its environment, such as a solvent or a receptor binding site. mdpi.comnih.gov In drug design, MD simulations are used to assess the stability of a ligand-receptor complex, showing that a stable complex will exhibit limited root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values over the simulation period. mdpi.comnih.gov These simulations can confirm that a molecule maintains key interactions and a stable conformation within a binding pocket. nih.gov
In Silico Studies for Structure-Activity Relationship (SAR) Prediction
In silico Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structural features with its biological activity. These predictive models are essential in medicinal chemistry for designing more potent and selective compounds. nih.govmdpi.com
For derivatives of this compound, SAR studies would investigate how modifications to the core structure—such as adding substituents to the phenyl ring or altering the acetamide or hydrazine (B178648) groups—affect its activity. Computational techniques like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be used to build these models. nih.govmdpi.com
Key findings from SAR studies on related compounds have shown that:
Electronic Effects: The presence of electron-withdrawing groups can favor biological activity. nih.govmdpi.com This can be confirmed by calculating the LUMO density, which highlights regions susceptible to nucleophilic attack. mdpi.com
Substituent Positions: The position of specific functional groups is crucial. For example, studies on coumarin (B35378) derivatives showed that O-substitutions were essential for their antifungal activity. nih.govmdpi.com
These in silico approaches allow for the virtual screening of numerous derivatives, prioritizing the most promising candidates for synthesis and experimental testing. nih.gov
Theoretical Spectral Calculations and Interpretations
Theoretical calculations of spectra (e.g., infrared, Raman, NMR) are vital for confirming the structure of a synthesized compound and understanding its vibrational and electronic properties. nih.gov
Density Functional Theory (DFT) is widely used to calculate vibrational frequencies. researchgate.netnih.gov The calculated frequencies are often scaled to correct for approximations in the theoretical model and to achieve better agreement with experimental FT-IR and FT-Raman spectra. researchgate.netnih.gov A Potential Energy Distribution (PED) analysis is then performed to assign the calculated vibrational modes to specific bond stretches, bends, and torsions within the molecule. researchgate.netnih.gov
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method and compared with experimental data to confirm the molecular structure. researchgate.netnih.gov
Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectrum (UV-Vis). nih.gov This method calculates the energies of electronic transitions between molecular orbitals, allowing for the assignment of observed absorption bands. nih.gov For example, a strong absorption peak might be attributed to a transition from the HOMO to the LUMO. nih.gov
Table 2: Overview of Theoretical Spectral Calculation Methods
| Spectral Type | Computational Method | Information Gained |
| FT-IR & FT-Raman | DFT (e.g., B3LYP) with PED analysis | Vibrational modes (stretching, bending) of functional groups. nih.gov |
| NMR | GIAO method | ¹H and ¹³C chemical shifts for structural elucidation. nih.gov |
| UV-Vis | TD-DFT | Electronic transitions and maximum absorption wavelengths (λmax). nih.gov |
Analysis of Electron Cloud Density and Electrostatic Potential Maps
The distribution of electrons within a molecule is fundamental to its chemical reactivity. Electron density and Molecular Electrostatic Potential (MEP) maps are computational tools that visualize this distribution. chemrxiv.orgresearchgate.net
The MEP map illustrates the electrostatic potential on the surface of a molecule, providing a guide to its reactive sites. chemrxiv.org It is color-coded to indicate different potential values:
Red/Yellow Regions: Indicate negative electrostatic potential (electron-rich areas), which are susceptible to electrophilic attack. These are often found near electronegative atoms like oxygen or nitrogen. researchgate.net
Blue Regions: Indicate positive electrostatic potential (electron-deficient areas), which are favorable for nucleophilic attack. These are typically located around hydrogen atoms. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential. researchgate.net
By analyzing the MEP map of this compound, one could predict how it would interact with other molecules. The electron-rich areas around the carbonyl oxygen and the nitrogen atoms of the hydrazine group would be expected to be sites for electrophilic interaction.
Natural Bond Orbital (NBO) analysis is another technique used to study charge distribution and intramolecular interactions. nih.govwalisongo.ac.id NBO calculations provide quantitative values for the charge on each atom, complementing the qualitative visual information from MEP maps and helping to understand charge delocalization and hyperconjugative interactions within the molecule. researchgate.netwalisongo.ac.id
Emerging Applications of N 4 Hydrazinylphenyl Acetamide Derivatives in Chemical Science
Role as Precursors in the Synthesis of Diverse Heterocyclic Frameworks
The hydrazine (B178648) functional group in N-(4-Hydrazinylphenyl)acetamide serves as a key reactive site for the construction of a wide array of heterocyclic compounds. These frameworks are of significant interest due to their prevalence in pharmaceuticals and other biologically active molecules.
One of the most prominent applications is in the synthesis of pyrazole (B372694) derivatives. nih.gov Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms, and they form the core of many therapeutic agents. The reaction of a hydrazine derivative, such as this compound, with a 1,3-dicarbonyl compound is a classic and efficient method for pyrazole ring formation. The versatility of this synthesis allows for the introduction of various substituents onto the pyrazole ring, leading to a diverse library of compounds. For instance, microwave-assisted synthesis has been employed for the direct N-heterocyclization of hydrazines with metal-acetylacetonates to produce trisubstituted pyrazoles in high yields. nih.gov
Beyond pyrazoles, this compound derivatives are instrumental in synthesizing other important heterocycles. For example, they can be used to create 1,2,4-triazole (B32235) rings, which are another class of nitrogen-containing heterocycles with a broad spectrum of biological activities. researchgate.net The synthesis often involves the reaction of the hydrazine with a suitable precursor, followed by cyclization to form the triazole ring. researchgate.net
The following table summarizes the synthesis of some heterocyclic compounds derived from hydrazine precursors:
| Precursor | Reagent | Heterocyclic Product | Synthesis Method | Reference |
| Phenylhydrazine (B124118) | Metal-acetylacetonate | 1,3,5-Trisubstituted Pyrazole | Microwave-assisted N-heterocyclization | nih.gov |
| Hydrazine Hydrate | Diethyl oxalate, Phenyl isothiocyanate | 1,2,4-Triazole-3-thiole | Multistep synthesis including hydrazinolysis and cyclization | researchgate.net |
| p-Toluidine | Chloroacetyl chloride, Thiosemicarbazide (B42300) | Thiazole (B1198619) and β-Lactam derivatives | Multistep synthesis involving Schiff base formation | researchgate.net |
Development of Ligands in Metallosupramolecular Chemistry and Catalysis
The nitrogen and oxygen atoms within the this compound scaffold make its derivatives excellent candidates for ligands in coordination chemistry. These ligands can bind to metal ions to form stable complexes with diverse applications, including in catalysis and materials science.
Derivatives of this compound can act as multidentate ligands, coordinating to metal centers through various atoms. For example, a thiosemicarbazone derivative of an acetamide (B32628) was synthesized and used to form coordination compounds with copper(II). mdpi.com In these complexes, the ligand coordinates to the copper ion through the azomethine nitrogen, pyridinic nitrogen, and thionic sulfur atoms, demonstrating the versatility of the acetamide backbone for creating sophisticated ligand architectures. mdpi.com
Furthermore, N-(4-hydroxyphenyl)acetamide (paracetamol) has been shown to coordinate as a bidentate ligand with iron(III) ions through the oxygen atom of the hydroxyl group and the oxygen atom of the carbonyl group. openaccessjournals.com This ability to form stable metal complexes is crucial for the development of new catalysts and metallodrugs. The coordination of the drug molecule to a metal ion can enhance its stability and biological activity. openaccessjournals.com
Advanced Materials Science Applications, Including Fluorescent Chemosensors
In the realm of materials science, derivatives of this compound are being explored for the development of "smart" materials, particularly fluorescent chemosensors. These sensors are designed to detect specific ions or molecules through a change in their fluorescence properties.
The hydrazine group is a key functional component in many fluorescent probes designed for the detection of analytes like hydrazine itself or hypochlorite. nih.gov While this compound is not directly cited as the fluorophore in the provided context, the chemical principles underlying hydrazine-based probes are relevant. These probes often work via a chemical reaction between the analyte and the probe, which leads to a significant change in the fluorescence signal. For instance, a dual-response fluorescent probe can detect two different analytes with distinct fluorescence responses. nih.gov
The development of such sensors is a rapidly growing field, with applications in environmental monitoring, food safety, and medical diagnostics. The ability to tailor the structure of this compound derivatives allows for the fine-tuning of their photophysical properties and their selectivity towards specific analytes.
Biochemical Probes for Investigating Molecular Interactions (mechanistic studies)
The ability of this compound derivatives to interact with biological macromolecules makes them valuable tools for studying molecular interactions and elucidating biochemical pathways.
A notable example is the use of a derivative, 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide, as a selective inhibitor of human carbonic anhydrase (hCA) isoforms. rsc.orgcnr.it By studying the crystal structures of this compound in complex with hCA II and hCA VII, researchers gained insights into the structural basis for its selective inhibition. rsc.orgcnr.it The acetamide moiety in this inhibitor acts as a linker, and its conformational flexibility, along with the nature of the "tail" group, plays a crucial role in determining the binding affinity and selectivity for different enzyme isoforms. rsc.orgcnr.it These types of mechanistic studies are vital for the rational design of new and more potent therapeutic agents.
The following table details the interactions of a carbonic anhydrase inhibitor:
| Compound | Target Enzymes | Key Structural Feature | Significance of Interaction | Reference |
| 2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide | Human Carbonic Anhydrase II (hCA II) and VII (hCA VII) | Acetamide linker and benzhydrylpiperazine tail | Provides insights into selective enzyme inhibition based on conformational flexibility and hydrophobic/polar interactions. | rsc.orgcnr.it |
Biological Activity Profiling of N 4 Hydrazinylphenyl Acetamide Derivatives: Academic and Mechanistic Insights
Investigation of Anti-inflammatory Modulatory Effects of Derivatives (in vitro mechanistic studies)
Derivatives of N-(4-Hydrazinylphenyl)acetamide, particularly those incorporating pyrazole (B372694) and hydrazone moieties, have demonstrated significant anti-inflammatory potential through various in vitro mechanistic studies. These investigations have primarily focused on the inhibition of key enzymes and mediators involved in the inflammatory cascade.
A prominent mechanism of action for these derivatives is the inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are crucial for the synthesis of prostaglandins, key mediators of inflammation. cabidigitallibrary.orgresearchgate.net Several studies have reported the synthesis of pyrazole and hydrazone derivatives that exhibit potent and, in some cases, selective inhibition of COX-2. cabidigitallibrary.orgnih.gov For instance, certain pyrazole-hydrazone derivatives have shown better COX-2 inhibitory activity than the well-known anti-inflammatory drug celecoxib. nih.gov Molecular docking studies have further elucidated the binding interactions of these derivatives within the active site of the COX-2 enzyme, often highlighting interactions with key amino acid residues like Tyr 385 and Ser 530. cabidigitallibrary.org
Beyond COX inhibition, these derivatives have been shown to modulate other inflammatory pathways. Some have demonstrated the ability to inhibit 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory process responsible for the production of leukotrienes. researchgate.netnih.gov The dual inhibition of both COX and 5-LOX pathways is a particularly attractive feature, as it may offer a broader spectrum of anti-inflammatory activity with a potentially improved side-effect profile.
Furthermore, studies have investigated the impact of these derivatives on the production of pro-inflammatory cytokines and other signaling molecules. For example, several hydrazone derivatives of pyrazole-4-carboxaldehydes have been found to markedly inhibit the expression of tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced models. researchgate.neteurekaselect.com Some compounds exhibited dose-dependent inhibition of TNF-α with low micromolar IC50 values. eurekaselect.com Additionally, the ability of certain pyrazole derivatives to reduce nitric oxide (NO) production in LPS-stimulated macrophages has been documented, further underscoring their anti-inflammatory properties. nih.gov
The following table summarizes the in vitro anti-inflammatory activity of selected this compound derivatives:
| Derivative Type | Target | Activity | Reference |
| Pyrazole-hydrazone | COX-2 | IC50 = 0.58µM (more potent than celecoxib) | nih.gov |
| Pyrazole-hydrazone | 5-LOX | IC50 = 1.92µM (more potent than zileuton) | nih.gov |
| Hydrazone of pyrazole-4-carboxaldehyde | TNF-α | IC50 = 3.69 µM | eurekaselect.com |
| Pyrazole derivative | COX-1/COX-2 | Selectivity Index = 11.1 | cabidigitallibrary.org |
Evaluation of Anticonvulsant Properties of Derivatives (in vitro mechanistic studies)
The exploration of this compound derivatives has extended to the field of neurology, with several studies investigating their potential as anticonvulsant agents. The primary mechanisms of action identified through in vitro studies revolve around the modulation of voltage-gated ion channels and the enhancement of inhibitory neurotransmission.
A key target for many anticonvulsant drugs is the voltage-gated sodium channel. nih.govepilepsysociety.org.uk In vitro studies have shown that certain N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsants, act as moderate binders to the site 2 of neuronal voltage-sensitive sodium channels. nih.govnih.gov This binding is believed to underlie their anticonvulsant effects by blocking the sustained high-frequency firing of neurons that is characteristic of seizures. nih.gov The blockade of these channels is often frequency- and voltage-dependent. nih.gov
Another important mechanism implicated in the anticonvulsant activity of some derivatives is the enhancement of GABA-mediated inhibitory neurotransmission. epilepsysociety.org.uk Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system. epilepsysociety.org.uk While direct in vitro evidence for this compound derivatives specifically targeting GABA receptors or metabolism is still emerging, the design of some anticonvulsant quinazolinone derivatives incorporating amino acids was intended to improve their bioavailability and potentially interact with GABAergic systems. nih.gov
Furthermore, some studies have investigated the interaction of these derivatives with other ion channels, such as calcium channels. For instance, certain 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives have been found to interact with L-type calcium channels, in addition to sodium channels, suggesting a multi-target approach to their anticonvulsant action. mdpi.com
The following table presents a summary of the in vitro anticonvulsant mechanistic studies for derivatives conceptually related to this compound:
| Derivative Class | Proposed In Vitro Mechanism | Key Findings | Reference |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides | Blockade of voltage-sensitive sodium channels (site 2) | Moderate binding affinity observed for the most potent derivative. | nih.govnih.gov |
| 3-(2-chlorophenyl)-pyrrolidine-2,5-dione-acetamides | Interaction with voltage-sensitive sodium and L-type calcium channels | The most active compound demonstrated affinity for both channel types. | mdpi.com |
| (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides | Interaction with voltage-gated sodium channels and GABAA receptors | The most potent compounds showed interaction with neuronal voltage-sensitive sodium channels. | semanticscholar.orgmdpi.com |
Assessment of Antibacterial Capabilities of Derivatives (in vitro mechanistic studies)
Derivatives of this compound have demonstrated a wide range of antibacterial activities against both Gram-positive and Gram-negative bacteria. nih.govchemmethod.comnih.gov The structural modifications, such as the formation of Schiff bases and the incorporation of various heterocyclic rings like pyrazole and thiazole (B1198619), have been key to their efficacy. ekb.egnih.gov
One of the proposed mechanisms of antibacterial action for Schiff base derivatives is their ability to chelate with metal ions, which can enhance their biological activity. ekb.egsemanticscholar.org These complexes may interfere with essential cellular processes in bacteria. Another important mechanism involves the disruption of the bacterial cell membrane. nih.govresearchgate.net For example, scanning electron microscopy studies have shown that certain N-phenylacetamide derivatives containing a thiazole moiety can cause rupture of the cell membrane of Xanthomonas oryzae pv. Oryzae. nih.gov
Furthermore, some derivatives are believed to exert their antibacterial effects by inhibiting essential bacterial enzymes. Hydrazone derivatives have been reported to inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication and repair. mdpi.com This inhibition effectively halts bacterial proliferation.
The antibacterial activity is often influenced by the specific substituents on the aromatic rings of the derivatives. For instance, in a series of N-phenylacetamide derivatives with a 4-arylthiazole moiety, the presence of a fluorine atom on the phenyl ring was found to be beneficial for activity against certain bacterial strains. nih.gov Similarly, in a study of pyrazole derivatives, some compounds showed potent and broad-spectrum antibacterial activity, in some cases exceeding that of the standard drug ciprofloxacin. nih.gov
The following table provides a summary of the in vitro antibacterial activities of various derivatives.
| Derivative Type | Bacterial Strain(s) | Activity/Mechanism | Reference(s) |
| Pyrazole Derivatives | Escherichia coli, Streptococcus epidermidis | MIC: 0.25 μg/mL | nih.gov |
| Pyrazole-hydrazone Derivatives | Proteus vulgaris | Very good inhibitory activity | researchgate.net |
| 4-Formyl Pyrazole Derivatives | Staphylococcus aureus, Klebsiella pneumoniae | Promising activity compared to ampicillin | chemmethod.com |
| Schiff Base Metal Complexes | Escherichia coli, Staphylococcus aureus | Enhanced antibacterial properties compared to the ligand alone | ekb.eg |
| N-phenylacetamide-thiazole Derivatives | Xanthomonas oryzae pv. Oryzae | EC50: 156.7 µM; causes cell membrane rupture | nih.gov |
| Hydrazone Derivatives | Bacterial DNA gyrase | Enzyme inhibition | mdpi.com |
Exploration of Mechanistic Enzyme Inhibition by this compound Derivatives (e.g., peroxidase inhibition)
Beyond their well-documented anti-inflammatory and antibacterial activities, which often involve enzyme inhibition, derivatives of this compound have been investigated for their ability to inhibit a variety of other enzymes. These studies provide deeper insights into their potential therapeutic applications and mechanisms of action.
One area of investigation has been the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are key enzymes in the breakdown of the neurotransmitter acetylcholine. mdpi.com Hydrazones derived from 4-(trifluoromethyl)benzohydrazide have been shown to inhibit both AChE and BuChE, with some derivatives exhibiting stronger inhibition of AChE. mdpi.com The mode of inhibition for the most potent AChE inhibitor was determined to be of a mixed type. mdpi.com
Another enzyme class that has been targeted is carbonic anhydrase (CA). cnr.it A series of 2-(4-substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives were developed as CA inhibitors, with some showing preferential inhibition of the hCA VII isoform over the ubiquitous hCA II. cnr.it X-ray crystallography studies have revealed the binding modes of these inhibitors in the active sites of these enzymes, highlighting the importance of the linker and tail moieties for inhibitory activity and selectivity. cnr.it
Furthermore, some N-substituted sulfamoylacetamides, synthesized from 4-acetamidobenzenesulfonyl chloride, have been screened for their inhibitory activity against α-chymotrypsin, a digestive enzyme. researchgate.net These studies revealed that most of the synthesized compounds were moderate inhibitors of this enzyme. researchgate.net
The following table summarizes the mechanistic enzyme inhibition by various this compound derivatives.
| Derivative Class | Target Enzyme | Key Findings | Reference |
| Hydrazones of 4-(Trifluoromethyl)benzohydrazide | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual inhibition with IC50 values in the micromolar range; mixed-type inhibition for the most potent AChE inhibitor. | mdpi.com |
| 2-(4-Substituted piperazin-1-yl)-N-(4-sulfamoylphenyl)acetamides | Human Carbonic Anhydrase (hCA) II and VII | Preferential inhibition of hCA VII by some derivatives; binding modes elucidated by X-ray crystallography. | cnr.it |
| N-Substituted Sulfamoylacetamides | α-Chymotrypsin | Most synthesized compounds were found to be moderate enzyme inhibitors. | researchgate.net |
| N-Aryl-2-(N-disubstituted) acetamides | Monoamine Oxidase (MAO)-A and MAO-B, Acetylcholinesterase (AChE), and Butyrylcholinesterase (BChE) | Potent modulators of these neurodegenerative enzymes. | nih.gov |
Comprehensive Structure-Activity Relationship (SAR) Studies Across Derivative Series
Comprehensive Structure-Activity Relationship (SAR) studies have been instrumental in understanding how the chemical structure of this compound derivatives influences their biological activities. These studies have provided valuable insights for the rational design of more potent and selective compounds.
For anti-inflammatory activity, SAR studies have highlighted several key features. In a series of N-arylanthranilic acids, the substitution pattern on the N-aryl ring was found to be crucial for activity. nih.gov For pyrazole-hydrazone derivatives, the nature of the substituent on the pyrazole ring and the groups attached to the hydrazone nitrogen significantly impact their COX-2 inhibitory potency and selectivity. nih.gov For instance, certain substitutions can lead to enhanced binding within the COX-2 active site. cabidigitallibrary.org
In the context of anticonvulsant activity, SAR studies of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed the critical role of the substituent at the 3-position of the anilide moiety. nih.govnih.gov Derivatives with a 3-(trifluoromethyl)anilide group generally showed better activity in the maximal electroshock (MES) seizure model compared to their 3-chloroanilide counterparts. nih.gov Furthermore, the nature of the heterocyclic ring in pyrrolidine-2,5-dione analogs was found to be a key determinant of anticonvulsant efficacy. nih.gov
Regarding antibacterial activity, SAR analyses of N-phenylacetamide derivatives containing a 4-arylthiazole moiety have demonstrated that the type and position of substituents on the aryl ring attached to the thiazole are important for their antibacterial potency. nih.gov For example, the presence of a 4-fluorophenyl group was associated with superior activity against Xanthomonas oryzae pv. Oryzae. nih.gov In the case of quinoline-hydrazone and isatin (B1672199) hybrids, the specific combination of these two scaffolds and the nature of the linker influence their antibacterial spectrum. nih.gov
For enzyme inhibition, SAR studies of hydrazones of 4-(trifluoromethyl)benzohydrazide as cholinesterase inhibitors revealed that the substitution pattern on the benzaldehyde (B42025) moiety significantly affects their inhibitory activity against both AChE and BuChE. mdpi.com For carbonic anhydrase inhibitors, the length and flexibility of the linker between the sulfamoylphenyl head and the piperazine (B1678402) tail were identified as fundamental features for achieving isoform selectivity. cnr.it
These SAR studies collectively underscore the importance of systematic structural modifications in optimizing the biological profile of this compound derivatives for various therapeutic targets.
Future Research Directions and Perspectives for N 4 Hydrazinylphenyl Acetamide
Development of Novel and Sustainable Synthetic Routes
The future of pharmaceutical and chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methodologies. For N-(4-Hydrazinylphenyl)acetamide, current synthetic strategies often rely on conventional methods that may involve harsh reagents, toxic solvents, and multiple steps, leading to significant waste generation. A key future research direction is the development of novel and sustainable synthetic routes that are not only economically viable but also adhere to the principles of green chemistry.
One promising avenue is the exploration of catalyst-free and solvent-free reactions. Research has demonstrated the successful synthesis of various acetanilides through the simple, instantaneous reaction of anilines with acetic anhydride (B1165640) without the need for a catalyst or solvent, resulting in high yields and straightforward purification. researchgate.net Future studies should investigate the applicability of such protocols to the synthesis of this compound, potentially by protecting the hydrazinyl group or using a suitable precursor. This approach would significantly reduce the environmental footprint of its production.
Furthermore, the use of alternative and greener solvents, such as water or bio-based solvents, should be systematically explored. Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, also present a compelling alternative to traditional solution-phase synthesis. The development of one-pot syntheses, where multiple reaction steps are carried out in the same reactor, would also contribute to a more sustainable process by minimizing waste and energy consumption.
A comparative analysis of different synthetic approaches is crucial for identifying the most sustainable and efficient route. The following table outlines potential research avenues for sustainable synthesis:
| Synthetic Approach | Advantages | Research Focus |
| Catalyst-Free and Solvent-Free Synthesis | Reduced waste, lower cost, simplified purification. | Investigating the direct acetylation of 4-hydrazinylaniline (B106500) under solvent-free conditions. |
| Aqueous Synthesis | Use of a non-toxic, readily available solvent. | Development of water-compatible catalysts and reaction conditions. |
| Mechanochemistry | Reduced solvent usage, potential for novel reactivity. | Exploration of solid-state reactions for the formation of the amide bond. |
| One-Pot Synthesis | Increased efficiency, reduced waste and energy consumption. | Designing a streamlined process from a readily available starting material. |
Rational Design and Synthesis of New Derivatized Structures with Enhanced Selectivity
The "tail approach" is a well-established strategy in drug design, where modifications are made to a specific part of the molecule (the "tail") to optimize its interaction with the target protein. For instance, in the design of carbonic anhydrase inhibitors, the addition of a benzhydrylpiperazine group via an acetamide (B32628) linker led to significant differences in inhibition selectivity against various isoforms. rsc.org This highlights the importance of the linker's conformational flexibility and the tail's length in achieving selective binding. rsc.org
Future research on this compound should focus on creating a library of derivatives by systematically modifying its structure. The hydrazinyl and acetamido groups offer prime locations for chemical modification. For example, the terminal nitrogen of the hydrazinyl group could be functionalized with various substituents to explore new interactions within a target's binding pocket. Similarly, the acetyl group could be replaced with other acyl groups or more complex moieties to modulate the molecule's physicochemical properties and target engagement.
The following table outlines key considerations for the rational design of this compound derivatives:
| Design Strategy | Rationale | Potential Modifications |
| Target-Oriented Design | To improve binding affinity and selectivity for a specific biological target. | Introduction of functional groups that can form specific hydrogen bonds or hydrophobic interactions. |
| Modulation of Physicochemical Properties | To enhance solubility, membrane permeability, and metabolic stability. | Incorporation of polar or lipophilic groups, and modification of the molecular scaffold. |
| Structure-Activity Relationship (SAR) Studies | To systematically explore the impact of structural changes on biological activity. | Synthesis of a diverse library of analogs with systematic variations in substituents. |
Integration of Advanced Computational Modeling for Predictive Research and Design
In modern drug discovery, computational modeling has become an indispensable tool for accelerating the design and development of new therapeutic agents. The integration of advanced computational techniques offers a powerful approach to predict the properties and biological activities of this compound and its derivatives, thereby guiding synthetic efforts and reducing the reliance on costly and time-consuming experimental screening.
Computational toxicology resources, such as the CompTox Chemicals Dashboard provided by the U.S. Environmental Protection Agency (EPA), can be utilized to predict potential toxicities of novel derivatives. epa.govepa.gov Databases like MOL-Instincts provide a wealth of information on physicochemical properties, drug-related properties, and molecular descriptors that can be used to build predictive models. epa.gov
Molecular docking simulations can be employed to predict the binding mode and affinity of this compound derivatives to specific biological targets. This allows for the in-silico screening of large virtual libraries of compounds to identify those with the highest potential for selective binding. Furthermore, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the ligand-protein complex, helping to understand the key interactions that contribute to binding affinity and selectivity. mdpi.com For example, MD studies have been used to assess the time-dependent stability of novel ligands with their target receptors. mdpi.com
The following table summarizes the application of computational tools in the future research of this compound:
| Computational Tool | Application | Desired Outcome |
| Quantitative Structure-Activity Relationship (QSAR) | To build predictive models for biological activity based on molecular descriptors. | Identification of key structural features that influence activity and selectivity. |
| Molecular Docking | To predict the binding pose and affinity of ligands to a target protein. | Prioritization of candidate molecules for synthesis and experimental testing. |
| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of ligand-protein complexes. | Understanding the molecular basis of binding and selectivity. |
| ADMET Prediction Tools | To predict the absorption, distribution, metabolism, excretion, and toxicity of compounds. | Early identification of molecules with favorable pharmacokinetic and safety profiles. |
Exploration of New Mechanistic Biological Interactions Through Rigorous In Vitro Studies
While the synthesis of novel derivatives is crucial, a deep understanding of their biological mechanisms of action is equally important for their successful development as therapeutic agents. Future research must include rigorous in vitro studies to explore new mechanistic biological interactions of this compound and its analogs.
Previous studies on other phenylacetamide derivatives have demonstrated their potential as anticancer agents, with some compounds showing cytotoxic effects against various cancer cell lines. nih.gov For example, certain 2-(4-fluorophenyl)-N-phenylacetamide derivatives have shown activity against prostate carcinoma cell lines. nih.gov These findings provide a strong rationale for investigating the anticancer potential of this compound derivatives.
In vitro studies should aim to elucidate the specific molecular targets and signaling pathways that are modulated by these compounds. This can be achieved through a variety of assays, including cell viability assays, apoptosis assays, and cell cycle analysis. Furthermore, techniques such as Western blotting and quantitative polymerase chain reaction (qPCR) can be used to investigate changes in the expression levels of key proteins and genes involved in cancer progression.
The exploration of novel biological targets is another critical research avenue. The unique chemical structure of this compound, with its hydrazinyl moiety, may allow it to interact with targets that are not modulated by other acetamide-based compounds. High-throughput screening (HTS) of this compound and its derivatives against a panel of different enzymes and receptors could lead to the discovery of novel biological activities.
The following table outlines key in vitro studies for exploring the mechanistic interactions of this compound derivatives:
| In Vitro Assay | Purpose | Potential Findings |
| Cytotoxicity Assays (e.g., MTT, MTS) | To assess the effect of compounds on the viability of cancer cell lines. | Identification of potent anticancer agents. |
| Apoptosis Assays (e.g., Annexin V/PI staining) | To determine if compounds induce programmed cell death. | Elucidation of the mechanism of cell death. |
| Cell Cycle Analysis | To investigate the effect of compounds on cell cycle progression. | Understanding the antiproliferative mechanism. |
| Enzyme Inhibition Assays | To screen for inhibitory activity against specific enzymes. | Discovery of novel enzyme inhibitors. |
| Receptor Binding Assays | To determine the affinity of compounds for specific receptors. | Identification of novel receptor ligands. |
Q & A
Q. What are the standard synthetic routes for N-(4-Hydrazinylphenyl)acetamide, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis of N-(4-Hydrazinylphenyl)acetamide typically involves nucleophilic substitution or condensation reactions. A common approach is the acetylation of 4-hydrazinyl aniline derivatives under controlled pH (5.5–6.5) to minimize side reactions, as demonstrated in analogous acetamide syntheses . Key optimization steps include:
- pH Control : Maintaining mildly acidic conditions prevents over-acetylation and ensures selective reaction at the hydrazine group.
- Purification : Recrystallization from aqueous methanol or ethanol yields high-purity crystals, as validated for structurally similar compounds .
- Catalysis : Use of acetic anhydride as both reactant and solvent simplifies purification and improves yield.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should conflicting data be resolved?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are critical for confirming the hydrazinyl and acetamide moieties. For example, the hydrazine proton resonance typically appears at δ 4.5–5.5 ppm, while the acetamide carbonyl signal is observed at ~170 ppm in C NMR .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., calculated : 165.0902 g/mol).
- IR Spectroscopy : Stretching vibrations for N–H (3200–3400 cm) and C=O (1650–1680 cm) validate functional groups.
- Resolving Conflicts : Cross-validate using X-ray crystallography (for solid-state confirmation) or computational modeling (e.g., DFT calculations) to reconcile discrepancies in spectral assignments .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides unambiguous confirmation of molecular geometry and hydrogen-bonding networks. For example:
- Unit Cell Parameters : Analogous acetamides (e.g., N-(4-Hydroxy-2-nitrophenyl)acetamide) crystallize in monoclinic systems (space group ) with Å, Å, Å, and .
- Hydrogen Bonding : Intra- and intermolecular N–H···O interactions stabilize the crystal lattice, as seen in derivatives like N-(4-chlorophenyl)acetamide .
- Data Interpretation : Refinement software (e.g., SHELXL) and validation tools (e.g., PLATON) ensure structural accuracy. Discrepancies in bond angles or torsion can indicate isomerism or polymorphism .
Q. What strategies are recommended for analyzing discrepancies in bioactivity data across studies involving this compound analogs?
Methodological Answer:
- Meta-Analysis Framework :
- Experimental Replication : Reproduce assays under controlled conditions (e.g., MTT protocol for cytotoxicity) to isolate variables like solvent effects or cell-line specificity .
- Data Reconciliation : Use statistical tools (e.g., ANOVA) to identify outliers and validate hypotheses about mechanism-of-action variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
